5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzodioxole ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group.
Formylation: The final step involves formylation to introduce the aldehyde group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure with a different functional group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Similar structure with an allyl group instead of a bromine atom
Uniqueness
5-Bromo-6-methoxy-2-methyl-2H-1,3-benzodioxole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
138840-56-9 |
---|---|
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methyl-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C10H9BrO4/c1-5-14-8-3-7(13-2)9(11)6(4-12)10(8)15-5/h3-5H,1-2H3 |
InChI Key |
ZQMDMPFOMROCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=CC(=C(C(=C2O1)C=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.